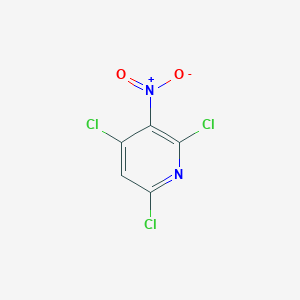

2,4,6-Trichloro-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZFGUJBDRDICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483645 | |

| Record name | 2,4,6-Trichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-13-2 | |

| Record name | 2,4,6-Trichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with three chlorine atoms and a nitro group, offers multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of both the chlorine atoms and the nitro group renders the pyridine ring susceptible to nucleophilic substitution reactions, a key transformation in the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its handling, characterization, and reactivity. As a Senior Application Scientist, the following sections are structured to not only present factual data but also to provide the underlying scientific context and practical experimental guidance.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅HCl₃N₂O₂ | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| CAS Number | 60186-13-2 | [1] |

| Appearance | Solid | |

| Melting Point | 84-85 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | General solubility in organic solvents is expected, but quantitative data is not readily available. | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature; however, analogous syntheses of related polychlorinated nitropyridines suggest that it can be prepared through the nitration of a corresponding trichloropyridine precursor. For instance, the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid.[2] A similar approach, starting from 2,4,6-trichloropyridine, would be a logical synthetic route.

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the three chlorine atoms and the powerful electron-withdrawing nitro group. This makes the carbon atoms of the ring, particularly those bearing chlorine atoms, highly electrophilic and susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are especially activated. The sequential and regioselective displacement of the chlorine atoms can be achieved by controlling the reaction conditions and the nature of the nucleophile, offering a pathway to a wide array of substituted pyridine derivatives.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, as well as to determine its key physicochemical properties, a series of analytical experiments are essential. The following protocols are provided as a guide for researchers in a laboratory setting.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[3]

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[5]

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15°C below the expected melting point (84-85°C), then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the sample.

Solubility Assessment

Determining the solubility of this compound in various organic solvents is crucial for its application in synthesis and for purification processes like recrystallization.

Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: To a series of small, sealed vials, add a pre-weighed amount of this compound (e.g., 10 mg).[6]

-

Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.1 mL) to the first vial.[6]

-

Observation: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes and visually inspect for complete dissolution.[7] If the solid dissolves, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments (e.g., 0.1 mL) and agitating until the solid dissolves or a large volume of solvent has been added.

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared and equilibrated. The concentration of the dissolved compound in the supernatant can then be determined using a suitable analytical technique like HPLC-UV.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the single proton on the pyridine ring, the ¹H NMR spectrum is expected to be simple, showing a singlet in the aromatic region. The exact chemical shift will be influenced by the deshielding effects of the three chlorine atoms and the nitro group.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached electronegative atoms and the nitro group.

Methodology for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.[9][10]

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[11]

-

Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-Cl stretches: Typically appear in the fingerprint region (below 1000 cm⁻¹).

-

C=N and C=C stretches (aromatic ring): Expected in the 1400-1600 cm⁻¹ region.

-

N-O stretches (nitro group): Strong, characteristic absorptions are expected around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).[12]

Methodology for Solid-State IR (ATR):

-

Sample Placement: Place a small amount of the powdered this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum according to the instrument's software instructions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Molecular Ion Peak: In techniques like Electron Ionization (EI), a molecular ion peak (M⁺) corresponding to the molecular weight of 227.43 g/mol is expected. The isotopic pattern of the three chlorine atoms will be a distinctive feature.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), chlorine atoms (-Cl), or cleavage of the pyridine ring.

Methodology for GC-MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Analysis: The compound will be separated on the GC column and then ionized and detected by the mass spectrometer. The resulting mass spectrum will provide the molecular weight and fragmentation data.[13]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data.[1][14]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

- 1. americanelements.com [americanelements.com]

- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. athabascau.ca [athabascau.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Chloro-3-nitropyridine [webbook.nist.gov]

Spectroscopic Scrutiny of a Key Synthetic Intermediate: A Technical Guide to the ¹H and ¹³C NMR of 2,4,6-Trichloro-3-nitropyridine

For Immediate Release

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For complex, highly substituted heteroaromatic compounds like 2,4,6-trichloro-3-nitropyridine, NMR is indispensable for confirming identity, purity, and for guiding synthetic transformations.

The pyridine ring, a fundamental scaffold in medicinal chemistry, exhibits a distinct electronic landscape that is significantly perturbed by the presence of substituents. The electronegativity and resonance effects of the three chlorine atoms and the strongly electron-withdrawing nitro group in this compound create a unique electronic environment, which is reflected in its NMR spectra.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to be simple, consisting of a single signal corresponding to the lone proton on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | Singlet (s) |

The predicted downfield chemical shift of the H-5 proton is a direct consequence of the cumulative electron-withdrawing effects of the three chlorine atoms and the nitro group. These substituents deshield the proton, causing it to resonate at a lower field compared to unsubstituted pyridine. The absence of adjacent protons results in a singlet multiplicity.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals, one for each of the carbon atoms in the pyridine ring. The chemical shifts are significantly influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 155 - 160 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

The carbons directly bonded to the electronegative chlorine atoms (C-2, C-4, C-6) and the nitro group (C-3) are expected to be significantly deshielded, resulting in downfield chemical shifts. The C-5 carbon, bearing the only hydrogen atom, is predicted to be the most shielded of the ring carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue. The choice of solvent can slightly influence chemical shifts.[1]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-180 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good quality spectrum.

-

4.3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and multiplicities to assign the signals to the respective nuclei in the molecule.

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of this compound and the correlation between the atoms and their predicted NMR signals.

Caption: Molecular structure of this compound and its correlation with predicted NMR signals.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. The presented data, based on established principles of NMR spectroscopy, serves as a valuable reference for the identification and characterization of this important synthetic intermediate. The detailed experimental protocol offers a standardized approach for acquiring high-quality NMR spectra, ensuring data integrity and reproducibility. For definitive structural confirmation, it is always recommended to acquire and interpret a full suite of spectroscopic data on a purified sample.

References

Infrared (IR) spectroscopy of 2,4,6-Trichloro-3-nitropyridine

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,6-Trichloro-3-nitropyridine

Abstract

This technical guide offers a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it provides a predictive framework for interpreting the vibrational spectrum of this molecule, grounded in group frequency analysis and comparative data from related substituted pyridines. We will explore the expected vibrational modes, provide a robust, self-validating experimental protocol for data acquisition, and present a detailed guide to spectral interpretation. This whitepaper is designed for researchers, scientists, and quality control professionals who require a deep, practical understanding of how to use IR spectroscopy to characterize and verify this complex halogenated nitroaromatic compound.

Introduction: The Role of Vibrational Spectroscopy in Characterizing Complex Intermediates

This compound (C₅HCl₃N₂O₂) is a highly functionalized pyridine derivative. Its structure, featuring three electron-withdrawing chlorine atoms and a nitro group on the pyridine ring, makes it a valuable precursor in organic synthesis.[4] The precise arrangement of these substituents is critical to its reactivity and the identity of the final products. Therefore, unambiguous structural confirmation is a paramount concern in any process utilizing this intermediate.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideally suited for this purpose.[5] The method probes the vibrational modes of a molecule, which are directly related to its bonding and geometry.[6] Each functional group (e.g., C=N, NO₂, C-Cl) absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. This guide will detail the expected IR spectrum of this compound, enabling scientists to confirm its identity, assess its purity, and monitor its presence in reaction mixtures.

Molecular Structure and Predicted Vibrational Complexity

The structure of this compound is defined by a pyridine ring substituted at positions 2, 4, and 6 with chlorine atoms and at position 3 with a nitro group. The sole hydrogen atom is located at the 5-position.

References

- 1. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C5HCl3N2O2 | CID 12275766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to Regioselectivity in Nucleophilic Aromatic Substitution of 2,4,6-Trichloro-3-nitropyridine

Abstract

2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the regioselective substitution of its three chloro substituents via nucleophilic aromatic substitution (SNAr). This in-depth guide provides a comprehensive analysis of the mechanistic principles governing this regioselectivity. We dissect the electronic factors, primarily the synergistic activating effects of the pyridine nitrogen and the C-3 nitro group, which modulate the electrophilicity of the C-2, C-4, and C-6 positions. Through a detailed examination of Meisenheimer complex stability, we establish a predictable hierarchy of reactivity. This guide synthesizes theoretical principles with field-proven insights from analogous systems to provide researchers, scientists, and drug development professionals with a robust framework for predicting and controlling reaction outcomes. A detailed experimental protocol for a model substitution reaction is provided to bridge theory with practical application.

Introduction: The Pyridine Core in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic systems. Unlike electron-rich carbocycles such as benzene, which favor electrophilic substitution, heteroaromatic systems like pyridine possess an intrinsically electron-deficient π-system. The electronegative nitrogen atom reduces the electron density of the ring, making it susceptible to attack by nucleophiles, a reactivity profile that is significantly enhanced by the presence of additional electron-withdrawing groups (EWGs).[1][2]

The substrate at the heart of this guide, this compound, represents a compelling case study in SNAr regioselectivity. It features:

-

An electron-deficient pyridine core .

-

A powerful activating nitro group at the C-3 position.

-

Three potential leaving groups (chloro) at the C-2, C-4, and C-6 positions.

The central challenge and opportunity for the synthetic chemist lie in predicting which of these three chloro groups will be substituted first. This regiochemical outcome is not random; it is governed by a set of well-defined electronic principles. Understanding these principles is paramount for the rational design of synthetic routes toward complex molecular targets in drug discovery and materials science.

Figure 1. Structure of this compound.

Mechanistic Underpinnings of Regioselectivity

The regioselectivity of an SNAr reaction is determined by the relative rates of nucleophilic attack at the different substituted carbons. This rate is, in turn, dictated by the thermodynamic stability of the transition state leading to the key reaction intermediate, the Meisenheimer complex .[3][4] A more stable Meisenheimer complex implies a lower activation energy and a faster reaction rate.

The stability of this anionic σ-complex is maximized when the negative charge can be effectively delocalized away from the site of attack. In this compound, two features are instrumental for this stabilization:

-

The Pyridine Nitrogen: Can stabilize a negative charge placed at the ortho (C-2, C-6) and para (C-4) positions through resonance.

-

The C-3 Nitro Group: As a potent EWG, it powerfully stabilizes a negative charge at its ortho (C-2, C-4) and para (C-6) positions via resonance delocalization onto its oxygen atoms.[5][6]

The decisive factor is the synergistic effect of these two features on the stability of the intermediate formed upon attack at each of the three chloro-substituted positions.

Analysis of Nucleophilic Attack at C-4

Attack at the C-4 position is ortho to the nitro group and para to the pyridine nitrogen. This geometry is optimal for charge stabilization. The resulting negative charge in the Meisenheimer complex is delocalized over both the pyridine nitrogen and the oxygen atoms of the nitro group. This extensive delocalization creates a highly stable intermediate, strongly favoring this reaction pathway. Studies on the analogous 2,4-dichloro-5-nitropyridine confirm that substitution occurs preferentially at the C-4 position, which is para to the nitro group, for precisely this reason.[7]

Analysis of Nucleophilic Attack at C-2

Attack at the C-2 position is also ortho to the nitro group and ortho to the pyridine nitrogen. Similar to the C-4 attack, the negative charge can be delocalized onto both activating groups. Therefore, the C-2 position is also highly activated. However, the proximity of the attacking nucleophile to the adjacent bulky nitro group may introduce a degree of steric hindrance, potentially making it kinetically less favorable than the C-4 position.

Analysis of Nucleophilic Attack at C-6

Attack at the C-6 position is para to the nitro group but ortho to the pyridine nitrogen. The negative charge can be delocalized effectively onto both the nitro group and the nitrogen atom. While this position is significantly activated, the electronic stabilization is often considered slightly less pronounced compared to the C-4 position in similar systems. Kinetic studies on related polychlorinated heterocycles, such as 2,4,6-trichloropyrimidine, have shown that a halogen flanked by two heterocyclic nitrogens is exceptionally reactive.[8] While our substrate has only one ring nitrogen, the principle of cumulative electron withdrawal points to high reactivity at the positions most influenced by the activating groups.

Predicted Reactivity Hierarchy: Based on the superior electronic stabilization of the Meisenheimer complex, the predicted order of reactivity for monosubstitution is:

C-4 > C-2 ≈ C-6

The C-4 position is unequivocally the most electrophilic site due to the optimal alignment for resonance stabilization by both the ring nitrogen and the nitro group.

Figure 2. Logical relationship governing regioselective substitution.

Experimental Validation and Data

While specific kinetic data for this compound is sparse in readily available literature, a wealth of data from analogous systems strongly supports the predicted C-4 regioselectivity. The following table summarizes experimental observations from closely related substrates, which serve as a reliable proxy for predicting the behavior of the title compound.

| Substrate | Nucleophile | Conditions | Major Product | Regioselectivity | Source |

| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile, rt | 4-(Cyclopentylamino)-2-chloro-5-nitropyridine | C-4 Substitution | [7] |

| 2-Chloro-3-nitropyridine | Morpholine | N/A | 4-(3-nitropyridin-2-yl)morpholine | C-2 Substitution | [9] |

| 3-Nitropyridine | Methyl Chloroacetate | THF, t-BuOK | 4-Methoxycarbonylmethyl-3-nitropyridine | C-4 Substitution (VNS) | [5] |

| 2,4,6-Trichloro-1,3,5-triazine | Various | N/A | Facile displacement of all three halogens | High Reactivity | [8][10] |

Table 1: Regioselectivity in Analogous Nitropyridine and Triazine Systems.

The data consistently show that positions para or ortho to a nitro group are highly activated. In systems with multiple leaving groups, the position that allows for the most extensive delocalization of the negative charge in the Meisenheimer intermediate is the one that reacts preferentially.[7] For this compound, this is unequivocally the C-4 position.

Field-Proven Experimental Protocol: Selective Amination at C-4

To ensure this guide is a self-validating system, the following protocol details a representative, high-selectivity SNAr reaction. This procedure is designed based on established methodologies for selective substitution on polychloronitropyridines.[7]

Objective

To synthesize 4-Anilino-2,6-dichloro-3-nitropyridine via selective nucleophilic aromatic substitution.

Materials & Reagents

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile to a concentration of 0.2 M.

-

Nucleophile Addition: In a separate flask, prepare a solution of aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.

-

Reaction Execution: Cool the solution of the pyridine substrate to 0 °C using an ice bath. Add the aniline/DIPEA solution dropwise over 15 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate (EtOAc).

-

Aqueous Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/EtOAc gradient to afford the pure 4-anilino-2,6-dichloro-3-nitropyridine.

Figure 3. Experimental workflow for selective C-4 amination.

Conclusion and Synthetic Outlook

The regioselectivity of nucleophilic aromatic substitution on this compound is decisively controlled by the principles of Meisenheimer complex stabilization. The synergistic electron-withdrawing effects of the ring nitrogen and the C-3 nitro group render the C-4 position the most electrophilic site, leading to highly selective monosubstitution at this carbon. The predicted reactivity order of C-4 > C-2 ≈ C-6 provides a reliable roadmap for synthetic chemists. This inherent and predictable selectivity makes this compound a powerful and versatile scaffold. By carefully choosing nucleophiles and controlling reaction stoichiometry, chemists can sequentially functionalize the pyridine core, enabling the efficient construction of complex, high-value molecules for applications ranging from targeted therapeutics to advanced organic materials.

References

- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. zenodo.org [zenodo.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reaction Mechanism of 2,4,6-Trichloro-3-nitropyridine with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its electron-deficient aromatic system, adorned with multiple leaving groups and a potent activating nitro group, makes it a versatile precursor for the synthesis of complex substituted pyridines. This guide provides an in-depth exploration of the reaction mechanism between this compound and amine nucleophiles. We will dissect the principles of Nucleophilic Aromatic Substitution (SNAr) in this context, focusing on the critical factors that govern the reaction's regioselectivity. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights to empower researchers in designing and executing synthetic strategies involving this reactive intermediate.

Introduction: The Chemical Landscape of this compound

The pyridine ring is a cornerstone scaffold in numerous pharmaceuticals and functional materials. The strategic introduction of substituents is key to modulating its biological activity and physical properties. This compound stands out as a powerful electrophilic building block. The convergence of three key features dictates its high reactivity:

-

The Pyridine Nitrogen: As an electronegative heteroatom, it inherently reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

-

The Nitro Group (-NO₂): Positioned at C3, this potent electron-withdrawing group further depletes the ring's electron density through both inductive and resonance effects. This activation is crucial for facilitating the substitution reaction.

-

Chloride Leaving Groups: The chlorine atoms at the C2, C4, and C6 positions are effective leaving groups, enabling the facile progress of substitution reactions.

The primary pathway through which this molecule reacts with amines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is paramount to predicting and controlling the reaction's outcome.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. It deviates from the concerted SN2 and stepwise SN1 mechanisms common in aliphatic chemistry.

Step 1: Nucleophilic Addition and Meisenheimer Complex Formation The reaction is initiated when the amine nucleophile attacks one of the electron-deficient carbon atoms (C2, C4, or C6) bearing a chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex .[1] The stability of this complex is the single most important factor determining the feasibility and rate of the reaction.

Step 2: Elimination and Aromaticity Restoration The aromaticity of the pyridine ring is restored in a rapid subsequent step through the expulsion of the chloride leaving group. The final product is a new amino-substituted nitropyridine.

The Decisive Factor: Regioselectivity of Amine Attack

With three potential reaction sites (C2, C4, and C6), the critical question is: which chlorine atom is preferentially replaced? The answer lies in the relative stability of the Meisenheimer complex formed upon attack at each position. This stability is governed by a delicate interplay of electronic and steric factors.

Electronic Control: Activating the Ring

Both the ring nitrogen and the C3-nitro group powerfully influence the electron distribution, activating specific positions for nucleophilic attack.

-

Activation by Ring Nitrogen: The pyridine nitrogen withdraws electron density, stabilizing negative charge in the intermediate, particularly when the attack is at the α (C2, C6) or γ (C4) positions.[1]

-

Activation by the Nitro Group: The nitro group provides profound stabilization by delocalizing the negative charge of the Meisenheimer complex onto its oxygen atoms. This effect is strongest for attack at positions ortho (C2, C4) and para (C6) to the nitro group.

In this compound, all three chloro-substituted carbons are activated by both the ring nitrogen and the nitro group, leading to high reactivity. The regioselectivity is therefore determined by the degree of stabilization at each position.

-

Attack at C4: This position is ortho to the nitro group and gamma to the ring nitrogen. The resulting Meisenheimer complex is highly stabilized, as the negative charge can be delocalized onto both the electronegative ring nitrogen and the oxygens of the nitro group.

-

Attack at C2: This position is ortho to the nitro group and alpha to the ring nitrogen. Similar to C4 attack, the intermediate enjoys strong resonance stabilization from both activating groups.

-

Attack at C6: This position is para to the nitro group and alpha to the ring nitrogen. The intermediate is also well-stabilized through delocalization to both the nitro group and the ring nitrogen.

While all positions are highly activated, kinetic control often dictates the outcome. The position that is most electron-deficient will react the fastest. The powerful inductive effect of the adjacent nitro group makes the C2 and C4 positions exceptionally electrophilic.[2]

Steric Hindrance: The Role of Nucleophile Size

While electronic factors favor attack at C2 and C4, steric hindrance can play a decisive role. The C2 position is flanked by the bulky nitro group, while the C4 position is flanked by two chlorine atoms. The C6 position is sterically the most accessible.

-

Small Nucleophiles (e.g., Ammonia): With minimal steric demand, ammonia is more likely to attack the most electronically activated site. Ammonolysis of 2,6-dichloro-3-nitropyridine, a related substrate, often yields the 2-amino product, indicating a preference for the position ortho to the nitro group.[3][4]

-

Bulky Nucleophiles (e.g., Secondary amines like piperidine): Larger amines will experience significant steric clash at the C2 position. Consequently, attack at the less hindered C4 or C6 positions becomes more favorable.[2]

Summary of Regiochemical Outcomes

The final product distribution is a result of this kinetic competition. While a definitive prediction requires computational modeling or experimental validation for each specific amine, a general hierarchy of reactivity can be established.

| Position | Electronic Activation | Steric Hindrance | Likely Outcome with... |

| C4 | Very High | Moderate | Favorable for many primary and secondary amines. Often the major product. |

| C2 | Very High | High | Favored by small, unhindered nucleophiles (e.g., NH₃). |

| C6 | High | Low | Can be favored by very bulky nucleophiles where steric factors dominate. |

It is also possible to achieve di- or tri-substitution by using an excess of the amine and more forcing reaction conditions, with subsequent substitutions occurring at the remaining activated positions.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, generalized protocol for the monosubstitution of this compound with a primary or secondary amine. The causality behind each step is explained to ensure a self-validating and reproducible system.

Step-by-Step Methodology

-

Reagent Preparation & Setup:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

-

Causality: A dry, inert atmosphere prevents side reactions with atmospheric moisture. Aprotic solvents are used because protic solvents can solvate the nucleophile, reducing its reactivity.

-

-

Addition of Reagents:

-

Add the amine nucleophile (1.0-1.2 eq) to the solution.

-

Add a non-nucleophilic base (1.5-2.0 eq), such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

-

Causality: An equivalent of HCl is generated during the reaction. The added base is crucial to neutralize this acid, which would otherwise protonate the amine nucleophile, rendering it unreactive.[5][6] A slight excess of the amine can help drive the reaction to completion.

-

-

Reaction Execution:

-

Stir the reaction mixture at a controlled temperature. Many reactions proceed at room temperature, but gentle heating (40-60 °C) may be required for less reactive amines.

-

Causality: Temperature control is critical. Higher temperatures can lead to undesired side products or multiple substitutions.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

-

Causality: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing the formation of byproducts and maximizing yield.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture.

-

Transfer the solution to a separatory funnel and wash sequentially with water and brine.

-

Causality: The aqueous wash removes the ammonium salt byproduct (e.g., triethylammonium chloride) and any remaining inorganic base.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is essential before solvent evaporation to obtain a clean crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Causality: Purification is necessary to isolate the desired regioisomer from any minor isomers or unreacted starting materials.

-

Product Characterization

Unambiguous identification of the resulting regioisomer is critical. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

-

¹H NMR: The number of signals and their coupling patterns in the aromatic region are diagnostic. For a monosubstituted product, two distinct doublets corresponding to the remaining pyridine ring protons will be observed. The precise chemical shifts can help infer the substitution pattern.

-

¹³C NMR: The number of signals in the aromatic region will confirm the formation of a single major regioisomer.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that a substitution reaction has occurred (loss of Cl, gain of the amine fragment).

-

2D NMR (NOESY/ROESY): In cases of ambiguity, Nuclear Overhauser Effect spectroscopy can be used to determine the spatial proximity between the protons of the newly introduced amine and the remaining substituents on the pyridine ring, definitively establishing the regiochemistry.

Conclusion

The reaction of this compound with amines is a powerful tool for synthesizing substituted pyridines. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The regiochemical outcome is a predictable yet nuanced result of the competition between strong electronic activation at the C2, C4, and C6 positions and the steric demands of the incoming amine nucleophile. For most common amines, substitution at the C4 position is often the major pathway. By understanding the mechanistic principles and employing a robust, self-validating experimental workflow, researchers can effectively harness the reactivity of this versatile substrate to advance their synthetic goals in drug discovery and materials science.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic Properties of the 2,4,6-Trichloro-3-nitropyridine Ring System

This guide provides a comprehensive technical overview of the electronic properties of the 2,4,6-trichloro-3-nitropyridine ring system, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, electronic structure, spectroscopic characterization, and reactivity of this highly functionalized heterocyclic compound.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this versatile heterocycle. The introduction of multiple substituents, such as halogens and nitro groups, profoundly modulates the electronic landscape of the pyridine ring, offering fine-tuned control over its reactivity and biological activity. This compound, a highly electron-deficient system, serves as a valuable intermediate for the synthesis of complex molecular architectures through nucleophilic aromatic substitution reactions. Understanding its intrinsic electronic properties is paramount for its effective utilization in the design of novel pharmaceuticals and functional materials.

Synthesis of the this compound Core

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established protocols for the synthesis of its precursors and related substituted pyridines. The proposed pathway involves the initial synthesis of 2,4,6-trichloropyridine followed by a regioselective nitration.

Synthesis of the Precursor: 2,4,6-Trichloropyridine

A robust method for the synthesis of 2,4,6-trichloropyridine starts from 2,6-dichloropyridine. The process involves an N-oxidation followed by chlorination.[1]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyridine

-

Step 1: N-Oxidation of 2,6-Dichloropyridine

-

In a suitable reaction vessel, dissolve 2,6-dichloropyridine in trifluoroacetic acid.

-

Add a catalytic amount of molybdenum trioxide or aluminum oxide.[1]

-

Heat the mixture to 85°C with stirring.

-

Slowly add 30% hydrogen peroxide dropwise over a period of 1-2 hours.

-

Maintain the reaction at 85°C for an additional 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude 2,6-dichloropyridine N-oxide.

-

-

Step 2: Chlorination of 2,6-Dichloropyridine N-oxide

-

To the crude 2,6-dichloropyridine N-oxide, add phosphorus oxychloride (POCl₃) in excess.[1]

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2,4,6-trichloropyridine.

-

References

An In-depth Technical Guide to the Stability and Decomposition of 2,4,6-Trichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Reactivity of a Polysubstituted Heterocycle

2,4,6-Trichloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of the 3-nitropyridine scaffold into more complex molecules. Its utility in the synthesis of potential pharmaceutical and agrochemical agents is noteworthy.[1][2] The inherent reactivity, dictated by the presence of multiple electron-withdrawing chloro substituents and a nitro group on the pyridine ring, necessitates a thorough understanding of its stability and decomposition profile. This guide provides a comprehensive overview of the thermal, photolytic, and chemical stability of this compound, offering insights into its decomposition pathways and safe handling protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and application.

| Property | Value | Source |

| Chemical Formula | C₅HCl₃N₂O₂ | [3] |

| Molecular Weight | 227.44 g/mol | [4] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 68-70 °C | [6] |

| CAS Number | 60186-13-2 | [3] |

Thermal Stability and Decomposition

General Thermal Stability

Safety data sheets for this compound and its analogues consistently state that the compound is stable under normal storage conditions.[7][8] However, exposure to excess heat should be avoided.[8] The presence of multiple electronegative groups on the pyridine ring suggests a degree of thermal sensitivity.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release a range of toxic and corrosive gases. The primary hazardous decomposition products include:

-

Hydrogen Chloride (HCl) : Arising from the chlorine atoms.[7][8][9]

-

Nitrogen Oxides (NOx) : Originating from the nitro group.[7][8][9]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂) : From the carbon backbone of the pyridine ring.[7][8][9]

The formation of these products underscores the importance of handling the compound in a well-ventilated area and avoiding overheating.

Predicted Thermal Decomposition Pathway

Based on the known decomposition mechanisms of nitroaromatic compounds, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of the C-NO₂ bond. This would generate a pyridyl radical and a nitrogen dioxide radical, which can then propagate a series of complex reactions leading to the observed gaseous products and a carbonaceous residue.

Caption: Predicted initiation of thermal decomposition.

Sensitivity to Mechanical Stimuli

For compounds containing explosophoric groups, sensitivity to impact and friction are critical safety parameters. While no specific experimental data for this compound is available, its structural relationship to other nitroaromatic compounds suggests that it should be handled with care to avoid mechanical shock and friction. Standardized tests, such as the drop weight impact test and the BAM friction test, would be necessary to quantify its sensitivity.

Photolytic Stability and Decomposition

The presence of a nitro group and a highly substituted aromatic ring suggests that this compound is susceptible to photolytic degradation. Studies on related chlorinated pyridines have shown that UV irradiation can induce decomposition.[10][11]

Predicted Photodegradation Pathways

The photodegradation of this compound in aqueous media is likely to proceed through two primary pathways:

-

Reductive Dechlorination : The stepwise replacement of chlorine atoms with hydrogen.

-

Hydrolytic Dechlorination : The substitution of chlorine atoms with hydroxyl groups, leading to the formation of chlorohydroxynitropyridines.[11]

Further degradation could involve the reduction of the nitro group and eventual ring opening.

Caption: Inferred photolytic degradation pathways.

Chemical Stability and Reactivity

The chemical stability of this compound is largely governed by its susceptibility to nucleophilic attack.

Incompatibilities

The compound should be stored away from and not mixed with the following:

-

Strong oxidizing agents : Can lead to vigorous, potentially explosive reactions.[7][8]

-

Strong acids and bases : Can catalyze decomposition.[7]

-

Acid anhydrides and acid chlorides : May react with the pyridine nitrogen or other functional groups.[7]

Reactivity with Nucleophiles

The electron-deficient nature of the pyridine ring, exacerbated by the three chloro substituents and the nitro group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2, 4, and 6 positions are all potential sites for substitution. The high reactivity of polychlorinated pyridines and pyrimidines with nucleophiles is well-documented.[12][13] The nitro group at the 3-position can also be displaced by strong nucleophiles under certain conditions.[14] This reactivity is the basis for its utility as a synthetic intermediate.

Hydrolytic Stability

While specific kinetic data is unavailable, the high reactivity towards nucleophiles suggests that this compound will undergo hydrolysis, particularly under basic conditions, to replace the chloro groups with hydroxyl groups. The rate of hydrolysis is expected to be significantly faster than that of less substituted chloropyridines. Studies on the hydrolysis of 2-chloropyridine in supercritical water indicate that the C-Cl bond can be cleaved under harsh conditions.[15]

Analytical Methods for Stability and Decomposition Analysis

A suite of analytical techniques is essential for the comprehensive evaluation of the stability and decomposition of this compound.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) : To determine the melting point, purity, and to screen for exothermic decomposition events. A typical experiment would involve heating a small sample in a sealed pan at a constant rate (e.g., 5-10 °C/min) to observe thermal transitions.

-

Thermogravimetric Analysis (TGA) : To measure mass loss as a function of temperature, providing information on the onset of decomposition and the mass of non-volatile residue. Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer allows for the identification of the evolved gaseous decomposition products.[16]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : The primary method for assessing the purity of this compound and for monitoring its degradation over time in stability studies. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for the analysis of the parent compound and its volatile decomposition products, particularly after derivatization if necessary. The mass spectrometer provides structural information for the identification of unknown degradants.[17]

Safe Handling and Disposal

Given its potential hazards, strict adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield.[9][18]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).[18]

-

Body Protection : A lab coat and, if handling larger quantities, an apron or chemical-resistant suit.[18]

-

Respiratory Protection : Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

Spills and Disposal

In case of a spill, avoid generating dust.[8] Absorb with an inert material and place in a suitable container for disposal.[18] All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][18]

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its reactivity. While generally stable under standard laboratory conditions, it possesses the potential for thermal, photolytic, and chemical decomposition. A thorough understanding of these degradation pathways and the implementation of robust analytical monitoring and safe handling procedures are essential for its responsible use in research and development. Further experimental studies to quantify its thermal stability and sensitivity to mechanical stimuli would be highly beneficial for a more complete risk assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C5HCl3N2O2 | CID 12275766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Polychlorinated Pyrimidines with DABCO [mdpi.com]

- 13. zenodo.org [zenodo.org]

- 14. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 16. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2,4,6-Trichloro-3-nitropyridine in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a privileged structural motif in medicinal chemistry, appearing in a vast number of FDA-approved drugs and bioactive molecules.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in drug design. Nitropyridine derivatives, in particular, serve as highly versatile precursors for a wide range of complex heterocyclic systems that exhibit diverse biological activities, including anticancer and antiviral properties.[1]

2,4,6-Trichloro-3-nitropyridine is an exceptionally valuable building block for synthetic and medicinal chemists. The presence of three distinct chlorine atoms, activated by the electron-withdrawing nitro group, provides multiple reactive sites for sequential and regioselective functionalization.[3] Among the most powerful methods for elaborating this scaffold is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability in forming carbon-carbon bonds under mild conditions with broad functional group tolerance.[4][5]

This guide provides an in-depth analysis of the application of this compound in Suzuki reactions, detailing the underlying principles of reactivity, providing field-tested protocols, and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Reactivity and Regioselectivity: A Predictable Pathway to Complexity

The reactivity of the chlorine atoms on the this compound ring is not uniform. The regioselectivity of the Suzuki-Miyaura coupling is dictated by the electronic properties of the pyridine core. The nitrogen atom and the potent nitro group are strongly electron-withdrawing, creating a significant electron deficiency at the C2, C4, and C6 positions. This electron deficiency makes the C-Cl bonds at these positions susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in the Suzuki catalytic cycle.[6]

Generally, for polychlorinated pyridines, the order of reactivity is C4 > C2/C6. The C4 position is para to the ring nitrogen, making it the most electrophilic and thus the most reactive site for the initial cross-coupling. The C2 and C6 positions are ortho to the nitrogen and exhibit similar, though slightly lower, reactivity. The strong electron-withdrawing effect of the nitro group at C3 further enhances the electrophilicity of the adjacent C2 and C4 positions. Therefore, for this compound, the first Suzuki coupling is expected to occur preferentially at the C4 or C6 position. This predictable regioselectivity is a powerful tool, allowing for the strategic and sequential introduction of different aryl or heteroaryl groups.[7][8]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-chlorine (C-Cl) bond of the nitropyridine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

-

Transmetalation: The organoborane (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the Palladium(II) center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Application Notes: Optimizing the Reaction

The success of a Suzuki coupling hinges on the careful selection of several key components.

-

Catalyst System (Palladium Source & Ligand): While traditional catalysts like Pd(PPh₃)₄ can be effective, the coupling of electron-deficient aryl chlorides often benefits from more advanced catalytic systems.[6][10]

-

Rationale: Aryl chlorides have stronger C-Cl bonds than bromides or iodides, making the initial oxidative addition more challenging. Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands accelerate this step by stabilizing the electron-rich Pd(0) center.[10]

-

Recommendation: For this compound, using a pre-catalyst like XPhos Pd G3 or generating the active catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is highly recommended for achieving good yields and reaction rates.

-

-

Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.

-

Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which facilitates the transfer of the R group to the palladium center.[9]

-

Recommendation: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases.[5][11] For sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be employed to minimize side reactions.

-

-

Solvent System: A variety of solvents can be used, often as a biphasic mixture with water.

-

Rationale: Solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are excellent at solubilizing the organic reagents and the palladium catalyst. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[12]

-

Recommendation: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust and widely applicable solvent system for Suzuki reactions.[5][11] Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

-

Experimental Protocols

Protocol 1: Regioselective Monosubstitution of this compound

This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C4/C6 position with an arylboronic acid.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Using a syringe, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Strategy for Sequential Cross-Coupling

The utility of this compound lies in its potential for sequential functionalization. After the initial coupling at the C4/C6 position, the remaining chloro-substituents can be targeted.

-

First Coupling: Perform the first Suzuki reaction as described in Protocol 1 under conditions that favor monosubstitution (e.g., using a slight excess of boronic acid).

-

Isolation: Isolate and purify the mono-arylated product.

-

Second Coupling: Subject the mono-arylated product to a second Suzuki coupling with a different boronic acid. This step may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to react at the less reactive C2 position.[7] This stepwise approach enables the synthesis of highly complex, unsymmetrically substituted nitropyridine derivatives.

Data Summary: Typical Reaction Conditions

The following table summarizes representative conditions for the mono-arylation of a polychlorinated, electron-deficient heterocycle, which serve as a validated starting point for optimizing reactions with this compound.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.0) | THF/H₂O | 80 | 16 | 80-90 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 8 | 75-85 |

| 4-Fluorophenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 6 | >90 |

Note: This data is representative and based on established protocols for similar electron-deficient chloro-heterocycles.[11][14] Yields are highly dependent on the specific substrates and precise reaction conditions.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. reddit.com [reddit.com]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4,6-Trichloro-3-nitropyridine

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, aminopyridines are privileged structures found in a vast array of bioactive molecules. 2,4,6-Trichloro-3-nitropyridine is a highly functionalized and electron-deficient heterocyclic building block, offering multiple sites for synthetic diversification. The strategic introduction of an amino group onto this scaffold can pave the way for novel molecular architectures with unique biological activities.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, often succeeding where traditional methods like nucleophilic aromatic substitution (SNAr) fall short due to harsh conditions or limited substrate scope.[1][2] This application note provides a detailed guide to the protocols for the Buchwald-Hartwig amination of this compound, with a focus on achieving high regioselectivity, optimizing reaction conditions, and troubleshooting common challenges.

The Scientific Rationale: Achieving C4-Selectivity

The reactivity of this compound is governed by the strong electron-withdrawing effects of both the pyridine nitrogen and the ortho/para-directing nitro group. These features create a highly electron-deficient aromatic system, making the chlorine atoms susceptible to displacement. The primary challenge and opportunity lie in achieving regioselective functionalization.

In the context of Buchwald-Hartwig amination, the reaction is anticipated to proceed preferentially at the C4 position. This is due to the synergistic activation by the pyridine nitrogen (activating C2, C4, and C6) and the nitro group at C3 (strongly activating the para-position, C4, and the ortho-position, C2). The C4 position is the most electronically activated site for nucleophilic attack, a principle that also governs SNAr reactions on similar scaffolds.[3] The steric hindrance at the C2 and C6 positions, being adjacent to another substituent, further favors reaction at the more accessible C4 position.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of the palladium source and, critically, the ancillary ligand are paramount for a successful transformation, especially with challenging substrates like polychlorinated pyridines.

The generally accepted mechanism involves:

-

Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Cl bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides.[1][2]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired aminopyridine product, regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are essential for facilitating the challenging oxidative addition of C-Cl bonds and promoting the subsequent reductive elimination.[4]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol for C4-Amination of this compound

This protocol is a representative procedure for the mono-amination of this compound at the C4 position with a model primary or secondary amine. Optimization may be required for specific amine substrates.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline, benzylamine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware and purification apparatus

Experimental Procedure:

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

-

Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

-

Reagent Addition: Under a positive flow of argon, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the pyridine substrate) via a syringe.

-

Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the specific amine and catalyst system.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2,6-dichloro-3-nitropyridine derivative.

Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table provides guidance on these choices for the amination of this compound.

| Parameter | Recommended Options | Rationale and Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycles | Pre-catalysts like G3 or G4 palladacycles often provide more reliable and efficient formation of the active Pd(0) species.[5] Pd(OAc)₂ is a common and cost-effective option but may require an in-situ reduction step. |